N,N'-bis(2-phenylethyl)hexanediamide
Description
N,N'-Bis(2-phenylethyl)hexanediamide is a diamide compound featuring a hexanedioic acid backbone substituted at both terminal amide nitrogen atoms with 2-phenylethyl groups. The phenylethyl moieties confer aromaticity and moderate hydrophobicity, influencing its solubility, crystallinity, and intermolecular interactions.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-bis(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-15-19-9-3-1-4-10-19)13-7-8-14-22(26)24-18-16-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,23,25)(H,24,26) |
InChI Key |
TZELGGQACSOEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC=CC=C2 |
solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-phenylethyl)hexanediamide typically involves the reaction of hexanediamine with phenylethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-phenylethyl)hexanediamide can be optimized using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and improved reaction rates. The starting materials, hexanediamine and phenylethyl chloride, are continuously fed into the reactor, where they react in the presence of a catalyst, such as platinum on carbon (Pt/C), to produce the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-phenylethyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hexanediamides.
Scientific Research Applications
N,N’-bis(2-phenylethyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-phenylethyl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain proteases, which are enzymes involved in the breakdown of proteins . This inhibition can disrupt cellular processes and lead to therapeutic effects in diseases such as cancer and viral infections .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs of N,N'-bis(2-phenylethyl)hexanediamide and their properties:
*Estimated from substituent contributions. †Predicted via computational tools. ‡Approximate based on perylene core.
Key Observations:
- Polarity and Solubility : Hydroxyethyl derivatives (e.g., ) exhibit significantly lower logP values (~0.5) compared to phenylethyl or aryl-substituted analogs, enhancing aqueous solubility.
- Lipophilicity : Alkylphenyl substituents (e.g., 3-ethylphenyl in ) increase logP (4.24), favoring membrane permeability and hydrophobic interactions.
- Electronic Effects : Halogenated derivatives (e.g., 4-iodophenyl in ) introduce polarizable atoms, enabling halogen bonding for crystal engineering or material stability.
Structural and Functional Comparisons
Aromatic vs. Aliphatic Substituents
- N,N′-Bis(2-phenylethyl)hexanediamide : The phenylethyl groups balance aromatic π-π stacking and moderate hydrophobicity, making it suitable for organic semiconductors or polymer additives.
- N,N′-Bis(2-hydroxyethyl)hexanediamide : Hydroxyethyl groups promote hydrogen bonding, useful in hydrogels or pharmaceutical co-crystals.
Extended π-Systems (Perylene/Naphthalene Bisimides)
- N,N-Bis(2-phenylethyl)perylene bisimide : The perylene core extends conjugation, enabling absorption in visible regions (400–600 nm). Applications include optical disks and organic photovoltaics. In contrast, hexanediamide lacks such conjugation, limiting electronic applications.
Halogenated Derivatives
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